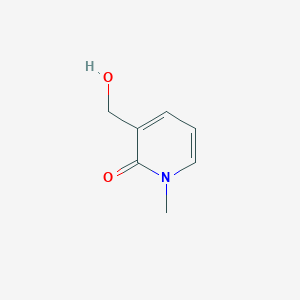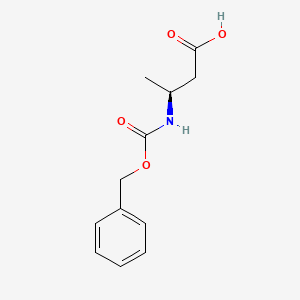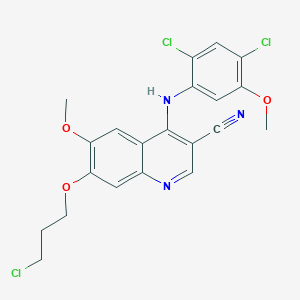
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (NAC) is an amine compound that has been studied extensively due to its potential applications in biochemistry and physiology. NAC is a versatile compound with a wide range of applications in research and laboratory experiments.
Applications De Recherche Scientifique
Fluorescence Properties and Crystal Structure
A study by T. Xi (2008) explored the synthesis, crystal structure, and fluorescence property of a complex formed with a similar compound, highlighting its strong fluorescence intensity compared to the ligand. This compound demonstrates potential applications in materials science, particularly in the development of new fluorescent materials for imaging and sensor technology (Xi, 2008).
Coordination Chemistry and Macrocyclic Ligands
Research by Lodeiro et al. (2004) introduced a new family of NxOy pyridine-containing macrocycles synthesized through reactions involving N,N-bis(3-aminopropyl)methylamine. These macrocycles have diverse coordination possibilities, indicating their utility in designing novel coordination compounds with potential applications in catalysis and material science (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Electrochemical Properties
Another study focused on the synthesis, crystal structure, and electrochemical properties of a Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine. This research is crucial for understanding the electrochemical behavior of such complexes, which could have implications for their use in electrochemical sensors and catalysis (Tai, Liu, & Zhao, 2015).
Porous Frameworks and Molecular Binding
Maji et al. (2001) described a novel porous framework of copper(II) showcasing a unique coordination mode, with implications for gas storage, separation technologies, and catalysis. The ability to form a one-dimensional chain structure through π-π stacking enhances its potential as a material for molecular recognition and binding (Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001).
Biochemical Applications and Polyamine Biosynthesis
A study on polyamine biosynthesis highlighted the role of aminopropyltransferases in synthesizing spermidine, spermine, and thermospermine, demonstrating the biochemical significance of compounds related to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in living organisms. This research has implications for understanding metabolic pathways and could inform the development of biochemical tools and therapeutics (Fontecave, Atta, & Mulliez, 2004).
Propriétés
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOODZUIQBJNDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427959 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
CAS RN |
26735-20-6 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

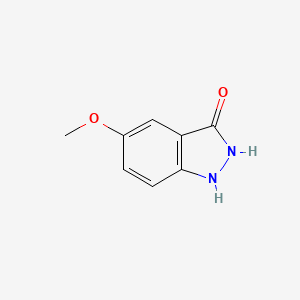

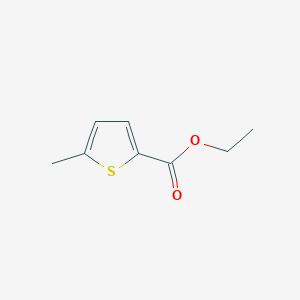

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)
